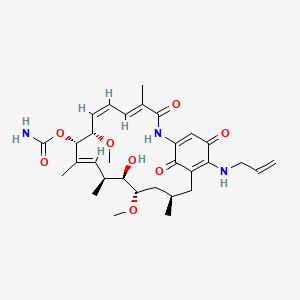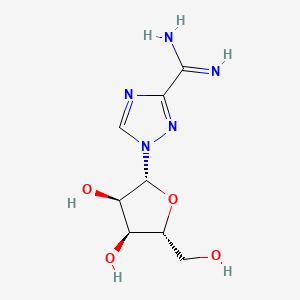
Nolpitantium chloride
Overview
Description
Nolpitantium chloride, also known as SR-140333, is a highly selective nonpeptide antagonist of the neurokinin-1 (NK1) receptor . It potently, selectively, and competitively inhibits substance P binding to NK1 receptors from various animal species, including humans .
Molecular Structure Analysis
The molecular formula of Nolpitantium chloride is C37H45Cl3N2O2 . Its molecular weight is 656.1 g/mol . The InChIKey, a unique identifier for the compound, is NQHFSECYQAQZBN-LSYPWIJNSA-M .
Physical And Chemical Properties Analysis
Nolpitantium chloride is a small molecule with a molecular weight of 656.1 g/mol . More detailed physical and chemical properties are not available .
Scientific Research Applications
Tachykinin NK1 Receptor Antagonist
Nolpitantium chloride, also known as SR140333, is a potent, selective, competitive, non-peptide tachykinin NK1 receptor antagonist . This means it can block the action of tachykinin, a family of related neuropeptides that includes substance P, neurokinin A, and neurokinin B.
Neurological Research
Nolpitantium chloride has been shown to block the activation of rat thalamic neurons after nociceptive stimulation . This suggests potential applications in neurological research, particularly in studies related to pain perception and response.
Nitrosyl Chloride Generation
While not directly related to Nolpitantium chloride, it’s worth noting that nitrosyl chloride, a compound with similar chloride composition, has been used in continuous flow protocols for its generation, purification, and quantification . This process involves the reaction of aqueous NaNO2 with HCl, forming nitrosyl chloride which is then extracted into an organic phase .
Photonitrosation Reactions
Nitrosyl chloride, generated as described above, has been used in photonitrosation reactions . This involves the synthesis of cyclohexanone oxime from cyclohexane, an important industrial process .
Nitrosochlorination of Alkenes
Nitrosyl chloride has been used in the nitrosochlorination of alkenes . This results in 1-chloro-2-nitroso compounds which can either dimerize or rearrange to an α-chloro oxime .
Generation of Aromatic Diazonium Salts
Another application of nitrosyl chloride is in the generation of aromatic diazonium salts from anilines .
Future Directions
Mechanism of Action
Target of Action
Nolpitantium chloride is a potent, selective, competitive, non-peptide antagonist . Its primary target is the tachykinin NK1 receptor . The NK1 receptor is a G-protein coupled receptor located in various tissues, including the central and peripheral nervous system. It plays a crucial role in mediating a variety of physiological and pathological processes, including pain perception, mood regulation, and immune response.
Mode of Action
Nolpitantium chloride interacts with its target, the NK1 receptor, in a competitive manner . It binds to the same site on the receptor as the natural ligand, substance P, thereby preventing substance P from exerting its effects . This results in the inhibition of the downstream signaling pathways that would normally be activated by substance P.
Biochemical Pathways
These pathways are involved in a variety of physiological processes, including pain perception, mood regulation, and immune response .
Result of Action
By blocking the activation of the NK1 receptor, Nolpitantium chloride prevents the physiological responses typically induced by substance P. This includes the modulation of pain perception, mood, and immune response . The exact molecular and cellular effects of Nolpitantium chloride’s action depend on the specific physiological context and the tissue in which the NK1 receptors are expressed.
properties
IUPAC Name |
1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45Cl2N2O2.ClH/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1H/q+1;/p-1/t36?,37-,41?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHFSECYQAQZBN-LSYPWIJNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934670 | |
| Record name | 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nolpitantium chloride | |
CAS RN |
153050-21-6 | |
| Record name | SR 140333 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153050216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nolpitantium chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16743 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOLPITANTIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22O6XI63E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,24-Dimethoxy-2-methyl-4-methylimino-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B1681919.png)



![N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1681924.png)




